Mulberrofuran F

Description

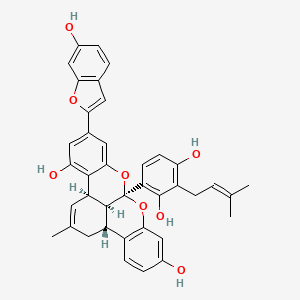

Structure

2D Structure

3D Structure

Properties

CAS No. |

89200-00-0 |

|---|---|

Molecular Formula |

C39H34O8 |

Molecular Weight |

630.7 g/mol |

IUPAC Name |

(1S,9R,13R,21S)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol |

InChI |

InChI=1S/C39H34O8/c1-19(2)4-8-26-30(42)11-10-29(38(26)44)39-37-27(25-9-7-24(41)18-34(25)46-39)12-20(3)13-28(37)36-31(43)14-22(16-35(36)47-39)32-15-21-5-6-23(40)17-33(21)45-32/h4-7,9-11,13-18,27-28,37,40-44H,8,12H2,1-3H3/t27-,28-,37-,39+/m0/s1 |

InChI Key |

SCNZCLDHJJSZBK-ROLQACJLSA-N |

SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C(=C(C=C8)O)CC=C(C)C)O |

Isomeric SMILES |

CC1=C[C@@H]2[C@@H]3[C@@H](C1)C4=C(C=C(C=C4)O)O[C@@]3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C(=C(C=C8)O)CC=C(C)C)O |

Canonical SMILES |

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C(=C(C=C8)O)CC=C(C)C)O |

Other CAS No. |

89200-00-0 |

Synonyms |

mulberrofuran F |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Biogeographical Distribution of Mulberrofuran F

This compound is a phytochemical primarily found in various species of the Morus genus, commonly known as mulberry. frontiersin.orgnih.govnih.govresearchgate.netbiomedpharmajournal.orgmdpi.comresearchgate.net It has been identified in different parts of these plants, including the root bark, stem bark, and wood.

Botanical Sources:

The main botanical sources of this compound are species within the Morus genus. It has been reported in Morus lhou and has been isolated from other species in the same family, such as Sorocea hilarii. nih.gov Research has also identified a variety of other phenolic compounds, flavonoids, and alkaloids in Morus species like Morus alba, Morus australis, and Morus lhou. frontiersin.orgacs.orgresearchgate.netnih.govresearchgate.netacs.orgnih.govbohrium.comresearchgate.net The root bark is often the primary material for isolating these types of compounds. mdpi.comacs.orgresearchgate.netnih.gov

Biogeographical Distribution:

The presence of this compound is directly linked to the distribution of its host plants. Morus species are found worldwide, in regions including India, China, Japan, North Africa, Arabia, and Southern Europe. researchgate.net The study of plant distribution and its relationship with the environment is a key aspect of plant biogeography. univie.ac.at The extensive cultivation and use of mulberry in East Asia, particularly for traditional medicine, has led to significant research and isolation of its constituent compounds in this region.

| Botanical Source | Plant Part | Geographical Region of Study |

| Morus lhou | Not specified | Not specified in search results |

| Sorocea hilarii | Not specified | Not specified in search results |

| Morus alba | Root Bark, Branches | Asia |

| Morus australis | Root Bark, Wood | Asia |

State-of-the-Art Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from its natural sources is a meticulous process involving advanced extraction and chromatographic methods to separate it from a complex mixture of other plant compounds. nih.gov

Extraction:

The initial step typically involves the extraction of dried and powdered plant material, such as the root bark of Morus species. researchgate.net Common extraction methods include maceration or Soxhlet extraction using organic solvents. chemmethod.com Methanol is a frequently used solvent for this purpose. springermedizin.de The resulting crude extract is then often partitioned using solvents of varying polarities, such as ethyl acetate (B1210297) and butanol, to concentrate the desired compounds. springermedizin.de Modern techniques like ultrasound-assisted extraction and microwave-assisted extraction are also employed to improve efficiency and reduce solvent consumption. chemmethod.comarcjournals.org

Chromatographic Separation:

Following extraction, various chromatographic techniques are essential for the purification of this compound. nih.gov These methods separate molecules based on their distinct physical and chemical properties.

Column Chromatography: The concentrated extract is commonly first subjected to column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20. researchgate.net A gradient elution, where the polarity of the solvent mixture is gradually changed, allows for the separation of the extract into different fractions.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative High-Performance Liquid Chromatography (HPLC) is often used. nih.gov This technique utilizes high pressure to pass the sample through a column packed with a stationary phase, providing high-resolution separation and yielding the pure compound. springermedizin.de

Elucidation of Stereochemical Features in Naturally Occurring this compound Isolates

Determining the precise three-dimensional arrangement of atoms, known as stereochemistry, is crucial for the complete characterization of this compound. beilstein-journals.org This is accomplished through a combination of advanced spectroscopic and computational methods. mestrelab.com

The molecular structure of this compound and related compounds is established through extensive spectroscopic analysis. researchgate.net Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are fundamental for determining the connectivity of atoms.

Mass Spectrometry (MS): This technique provides information about the mass and fragmentation pattern of the molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. researchgate.net

The relative stereochemistry of the chiral centers in this compound is often determined using Nuclear Overhauser Effect (NOE) experiments. The absolute configuration, which describes the definitive spatial arrangement of the atoms, can be determined using chiroptical methods like:

Circular Dichroism (CD) Spectroscopy: The experimental CD spectrum is compared with theoretical spectra calculated for different possible stereoisomers to assign the absolute configuration. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict and confirm the stereochemical features of complex natural products. mestrelab.com

Biosynthetic Pathways and Enzymatic Mechanisms of Mulberrofuran F

Proposed Biogenetic Precursors and Intermediates in Mulberrofuran F Formation

This compound is a member of the Diels-Alder type adducts (DAAs), a class of polyphenols prevalent in the Morus genus. mdpi.com Its biosynthesis is theorized to occur through a series of complex reactions involving specific precursor molecules. Structurally, this compound is considered to be biogenetically related to Mulberrofuran C through a process of ketalization. mdpi.com

The fundamental building blocks of these adducts are derived from two main units: a chalcone (B49325) acting as a dienophile and a dehydroprenylphenol derivative which serves as the diene. mdpi.com The formation of these DAAs, including the precursors to this compound, is the result of an enzyme-controlled intermolecular Diels-Alder reaction. mdpi.com This reaction involves the α,β-double bond of a chalcone and the isoprenyl portion of an isoprenylphenol. jst.go.jp

While the direct, isolated precursors for this compound are not explicitly detailed in isolation studies, the biogenetic relationship to other well-studied mulberry adducts provides a clear pathway. The biosynthesis of compounds like chalcomoracin (B1204337) and kuwanon J has been proven to result from enzymatic Diels-Alder reactions, establishing a model for related compounds. jst.go.jpnih.gov For instance, the biosynthesis of chalcomoracin involves the cycloaddition of morachalcone A (the dienophile) and a diene generated from the oxidation of the prenyl moiety of moracin C. researchgate.net Given that this compound is a ketalized derivative of Mulberrofuran C, its precursors are understood to be a dehydroprenyl-2-arylbenzofuran and a chalcone derivative. mdpi.comresearchgate.net

The table below outlines the proposed precursor types for Diels-Alder adducts related to this compound.

| Component | Role | Example Precursor (for related compounds) | Biosynthetic Origin |

| Chalcone | Dienophile | Morachalcone A | Phenylpropanoid Pathway |

| Dehydroprenylphenol | Diene | Diene from Moracin C | Phenylpropanoid & Isoprenoid Pathways |

| Product | Adduct Type | Example Product | Reaction |

| Diels-Alder Adduct | Polyphenol | Chalcomoracin, Mulberrofuran C | Enzymatic [4+2] Cycloaddition |

Enzymatic Diels-Alder Cycloaddition in this compound Biosynthesis

The cornerstone of this compound's formation is the enzymatic [4+2] cycloaddition, a powerful and stereospecific method for constructing complex cyclic systems. mdpi.com This reaction is not a random chemical event but is precisely catalyzed by a specific class of enzymes known as Diels-Alderases. mdpi.comnih.gov The existence of these enzymes in Morus species explains why the isolated natural adducts are optically active, a hallmark of enzymatic control. mdpi.com

Identification and Characterization of Diels-Alderase Enzymes (e.g., MaDA)

Significant research into mulberry DAAs led to the discovery of the enzymes responsible for their synthesis. A key enzyme, Morus alba Diels-Alderase (MaDA), was identified and characterized from Morus alba cell cultures. researchgate.netgoogle.com

Key characteristics of MaDA and related enzymes are summarized below:

| Enzyme | Abbreviation | Cofactor | Function | Source |

| Morus alba Diels-Alderase | MaDA | FAD | Catalyzes intermolecular [4+2] cycloaddition. researchgate.net | Morus alba cell cultures. researchgate.net |

| Morus alba Diels-Alderase-1 | MaDA-1 | FAD | Endo-selective Diels-Alderase. mdpi.com | Morus notabilis. mdpi.com |

| Morus alba Diels-Alderase-2 | MaDA-2 | FAD | Exo-selective Diels-Alderase. mdpi.com | Morus notabilis. mdpi.com |

| Morus alba Diels-Alderase-3 | MaDA-3 | FAD | Exo-selective Diels-Alderase. mdpi.com | Morus notabilis. mdpi.com |

MaDA is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that demonstrates high efficiency in catalyzing the cycloaddition. researchgate.net Further investigation using protein database searches based on MaDA led to the identification of several homologous enzymes in Morus notabilis, including MaDA-1, MaDA-2, and MaDA-3. mdpi.com A notable feature of these enzymes is their substrate promiscuity, indicating they can catalyze reactions with a variety of different dienes and dienophiles, leading to the diverse array of DAAs found in mulberry plants. mdpi.comresearchgate.net

Investigation of Stereochemical Control in Enzymatic Biosynthesis

The three-dimensional structure of natural products is critical to their function, and the biosynthesis of this compound is a prime example of enzymatic stereochemical control. The Diels-Alder reaction can yield two different stereoisomers, known as endo and exo adducts. mdpi.com The MaDA enzymes exhibit remarkable control over this aspect of the reaction, producing products with very high enantioselectivity (greater than 99% enantiomeric excess). mdpi.comresearchgate.net

Initial studies of the first identified MaDA revealed that it possessed only endo-selectivity. mdpi.com This observation was crucial, as it could not explain the natural occurrence of exo-adducts like mulberrofuran J, leading researchers to postulate that other Diels-Alderases with different stereochemical preferences must exist. mdpi.com

This hypothesis was confirmed with the discovery of MaDA-1, MaDA-2, and MaDA-3. mdpi.com MaDA-1 was found to be endo-selective, similar to the original MaDA, while MaDA-2 and MaDA-3 were shown to be exo-selective. mdpi.comresearchgate.net This discovery provided a powerful toolkit for understanding and potentially synthesizing specific stereoisomers. mdpi.com Subsequent mechanistic studies combining computational models and mutagenesis have identified the key amino acid residues responsible for this stereochemical control. In the endo-selective MaDA-1, the residue Arginine-443 stabilizes the endo transition state via a hydrogen bond. mdpi.com Conversely, in the exo-selective MaDA-3, the residue Arginine-294 forms a cation-π interaction that stabilizes the exo transition state. mdpi.com This precise molecular mechanism dictates the final stereochemistry of the resulting Diels-Alder adduct.

Integration of this compound Biosynthesis with Broader Polyphenolic Pathways

The biosynthesis of this compound is not an isolated process but is deeply integrated with the central metabolic pathways of the plant. The precursors—chalcones and 2-arylbenzofurans—are themselves products of the broader polyphenolic pathways. mdpi.comnih.gov

Plant polyphenols are primarily synthesized through a combination of two major metabolic routes: the shikimate pathway and the acetate-malonate pathway. nih.govnih.gov

Shikimate Pathway : This pathway produces the aromatic amino acids L-phenylalanine and L-tyrosine. nih.govnih.gov These amino acids serve as the starting point for the phenylpropanoid pathway, which ultimately yields p-coumaroyl-CoA. nih.gov This molecule forms the B-ring and the three-carbon bridge of the chalcone skeleton. nih.govnih.gov

Acetate-Malonate Pathway : This pathway provides molecules of malonyl-CoA. nih.gov

The key enzyme chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic chalcone structure. nih.govnih.gov Furthermore, labeling experiments have demonstrated that the chalcone and 2-arylbenzofuran portions of these adducts originate from a shared cinnamoylpolyketide intermediate, confirming their common biosynthetic origin. mdpi.com

The isoprenyl group, which is oxidized to form the reactive diene necessary for the Diels-Alder reaction, is synthesized via the isoprenoid biosynthesis pathway. jst.go.jpnih.gov Studies in Morus alba cell cultures have shown the operation of two distinct isoprenoid pathways. jst.go.jpnih.gov Therefore, the formation of this compound is a testament to the metabolic integration of the phenylpropanoid, acetate-malonate, and isoprenoid pathways, culminating in a highly specialized enzymatic cycloaddition.

Chemical Synthesis Strategies for Mulberrofuran F and Analogues

Total Synthesis Approaches for Mulberrofuran F and Structurally Related Analogues

The total synthesis of complex natural products like this compound is a critical endeavor that not only confirms the proposed structure but also provides access to analogues for further biological evaluation. Strategies are often designed to build the core polycyclic system efficiently, with key bond formations planned as central transformations.

The core structure of this compound and numerous related natural products isolated from the Moraceae family is believed to be formed in nature via a Diels-Alder reaction. mdpi.comkib.ac.cn This [4+2] cycloaddition, involving a dehydroprenyl-substituted polyphenol as the diene and a chalcone (B49325) as the dienophile, is a powerful transformation for constructing the signature cyclohexene (B86901) ring embedded in these molecules. mdpi.com this compound itself is considered a ketalized derivative of a primary Diels-Alder adduct, biogenetically linked to compounds like Mulberrofuran C. mdpi.com

Inspired by this biosynthetic hypothesis, synthetic chemists have widely adopted the biomimetic [4+2] cycloaddition as a cornerstone of their strategies. mdpi.com Research has demonstrated that this key transformation can be achieved under various conditions:

Thermal Promotion: Early approaches involved heating the diene and dienophile precursors at high temperatures to induce the cycloaddition. mdpi.com

Lewis Acid Catalysis: To improve reaction rates and selectivities, Lewis acids are often employed. These catalysts can coordinate to the dienophile, lowering its LUMO energy and accelerating the cycloaddition. In the synthesis of related mulberry adducts, Lewis acid-mediated intermolecular [4+2] cycloadditions have proven crucial for constructing the cyclohexene skeleton. researchgate.net

Enzymatic Catalysis: Highlighting the true biomimetic nature of this strategy, studies have identified and utilized enzymes from Morus alba cell cultures, termed Diels-Alderases (MaDAs), that catalyze this specific cycloaddition with remarkable control over stereoselectivity. mdpi.com These enzymes can direct the reaction to form specific endo or exo isomers, a level of precision that is challenging to achieve with conventional chemical methods. mdpi.com

This cycloaddition reaction stands as a testament to the efficiency of harnessing nature's strategies for the construction of molecular complexity.

A divergent synthesis , in contrast, begins with a common core intermediate that is subsequently elaborated into a variety of structurally related analogues. wikipedia.org This strategy is exceptionally useful for creating libraries of compounds for structure-activity relationship (SAR) studies. In the context of benzofuran-based natural products, a divergent approach could involve the synthesis of a versatile intermediate, such as a 2-bromo-6-hydroxybenzofuran, which can then be subjected to various cross-coupling and functionalization reactions to generate a range of different natural products and their analogues from a single starting point. researchgate.net

Biomimetic [4+2] Cycloaddition as a Central Synthetic Transformation

Methodological Advancements in the Chemical Construction of this compound Scaffolds

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering powerful methods for forming the C–C and C–O bonds necessary to construct the benzofuran (B130515) core. mdpi.comnumberanalytics.com A variety of metals have been employed, each with unique catalytic cycles and applications.

| Metal Catalyst | Reaction Type | Description |

| Palladium (Pd) | Domino Cyclization/Coupling | A palladium-catalyzed domino protocol has been explored for the synthesis of benzofuran natural products. researchgate.net It is also widely used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. researchgate.netnih.gov |

| Copper (Cu) | Intramolecular Cyclization | Copper catalysts are effective for the cyclization of precursors like 2-(2,2-dibromovinyl)-phenols to form 2-bromobenzofurans, which are versatile intermediates. researchgate.net Copper is also used as a co-catalyst in Sonogashira coupling reactions. nih.gov |

| Rhodium (Rh) | C-H Annulation | Novel methods include rhodium-catalyzed annulation involving C–H activation and migratory insertion to construct the benzofuran ring. nih.gov |

| Iron (Fe) | Oxidative Cyclization | Iron(III) chloride (FeCl₃) can mediate the intramolecular cyclization of electron-rich aryl ketones to form the benzofuran ring through direct oxidative aromatic C–O bond formation. mdpi.com |

These transition-metal-catalyzed reactions provide efficient and often regioselective pathways to highly substituted benzofurans, which are key building blocks for the total synthesis of this compound. mdpi.comnih.gov

This compound possesses a complex three-dimensional structure with multiple stereocenters. ontosight.ainih.gov Controlling the relative and absolute stereochemistry during its synthesis is a significant challenge that requires sophisticated stereoselective strategies.

Key approaches to achieving stereocontrol include:

Diastereoselective Cycloadditions: The central [4+2] cycloaddition reaction is inherently stereospecific. The relative stereochemistry of the newly formed chiral centers in the cyclohexene ring can often be controlled by the reaction conditions. For example, in the synthesis of related adducts, the endo/exo diastereoselectivity of the Diels-Alder reaction was found to be temperature-dependent, allowing for preferential formation of one diastereomer. researchgate.net

Enzymatic Reactions: As mentioned, biocatalysis offers unparalleled stereocontrol. The use of Diels-Alderase enzymes (MaDAs) allows for the synthesis of natural or unnatural Diels-Alder adducts with high stereo- and enantioselectivity. mdpi.com Furthermore, enzymatic kinetic resolution can be used to prepare enantiopure starting materials for the synthesis. rsc.org

Chiral Auxiliaries: An established strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction before being removed. The first asymmetric synthesis of a flavonoid Diels-Alder natural product, nicolaioidesin C, successfully employed a recoverable chiral auxiliary based on camphor. researchgate.net

These strategies are crucial for navigating the complex stereochemical landscape of this compound and for achieving the enantiomerically pure synthesis of this and related natural products.

Mechanistic Investigations of Biological Activities of Mulberrofuran F

Molecular Interactions in Antiviral Activity

Inhibition of Viral Enzyme Targets (e.g., 2'-O-Methyltransferase)

The antiviral potential of Mulberrofuran F has been investigated through its interaction with key viral enzymes essential for replication and immune evasion. One such target is the 2'-O-ribose methyltransferase (2'-O-MTase), an enzyme crucial for the stability and proper function of viral RNA.

In silico studies have identified this compound as a promising inhibitor of the SARS-CoV-2 2'-O-MTase. researchgate.net This enzyme is responsible for methylating the 5'-cap of viral RNA, a process that helps the virus mimic host mRNA and evade recognition by the host's innate immune system. nih.govexpasy.org The 2'-O-MTase contains a highly conserved catalytic tetrad of residues (K-D-K-E) that is critical for its function. researchgate.netmdpi.com Computational analyses suggest that this compound interacts strongly with this conserved KDKE tetrad within the substrate-binding pocket of the 2'-O-MTase from coronaviruses. researchgate.net This interaction is predicted to disrupt the enzyme's capping machinery, thereby interfering with viral replication. researchgate.net

The significance of inhibiting 2'-O-MTase lies in its potential to make the virus more susceptible to the host's antiviral defenses. nih.govnih.gov For instance, the absence of proper methylation can lead to recognition by host sensors like MDA5, triggering an interferon response. nih.gov

Computational Modeling and Experimental Validation of Antiviral Mechanisms

Computational modeling has been a important tool in elucidating the potential antiviral mechanisms of this compound. researchgate.netumw.edu.pl Molecular docking and molecular dynamics (MD) simulations are employed to predict how the compound binds to viral protein targets and to assess the stability of these interactions. researchgate.netnih.gov

In the context of its activity against SARS-CoV-2 2'-O-MTase, MD simulations have shown that the complex formed between this compound and the enzyme exhibits significant structural stability and compactness. researchgate.net Thermodynamic analyses from these simulations further support the favorable binding of this compound to the enzyme's active site. researchgate.net These computational predictions provide a strong basis for its potential role in disrupting the viral RNA capping process. researchgate.net

While these in silico findings are promising, they underscore the need for further validation through in vitro and in vivo experimental models to confirm the antiviral efficacy and specific molecular actions of this compound. researchgate.net

Enzymatic Target Modulation (e.g., Tyrosinase by Mulberrofuran G and Analogues)

The 2-arylbenzofuran scaffold, characteristic of this compound, is also found in other related compounds that have been studied for their ability to modulate various enzymes. A notable example is the inhibition of tyrosinase by Mulberrofuran G, an analogue of this compound. These studies provide insights into the structure-activity relationships of this class of compounds.

Competitive Inhibition Kinetics and Mechanistic Binding Studies

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in cosmetics and medicine. dntb.gov.uatandfonline.com Kinetic studies have revealed that Mulberrofuran G acts as a competitive inhibitor of mushroom tyrosinase. dntb.gov.uamdpi.com This mode of inhibition indicates that Mulberrofuran G binds directly to the active site of the enzyme, competing with the natural substrate, L-tyrosine. dntb.gov.uamdpi.com

Research has shown that Mulberrofuran G is a significantly more potent inhibitor of tyrosinase than the commonly used reference compound, kojic acid. dntb.gov.uamdpi.com The inhibitory concentration (IC₅₀) value for Mulberrofuran G against L-tyrosine oxidation was found to be 6.35 µM, which is nearly six times lower than that of kojic acid (36.0 µM). dntb.gov.uamdpi.com The inhibition constant (Ki) for Mulberrofuran G was determined to be 5.93 µM, further indicating its strong binding affinity for the enzyme. mdpi.com Structure-activity relationship analyses suggest that the methyl cyclohexene (B86901) moiety present in Mulberrofuran G is crucial for its potent tyrosinase inhibitory activity. dntb.gov.ua

| Compound | IC₅₀ (µM) | Inhibition Type | Key Structural Feature |

|---|---|---|---|

| Mulberrofuran G | 6.35 ± 0.45 | Competitive | Methyl cyclohexene ring |

| Kojic Acid (Reference) | 36.0 | Competitive | - |

Analysis of Protein-Ligand Binding Dynamics

Molecular docking simulations have been used to visualize and analyze the binding of Mulberrofuran G to the active site of tyrosinase. dntb.gov.uamdpi.com These computational models show that the inhibitor fits into the catalytic pocket of the enzyme, interacting with key amino acid residues. dntb.gov.uaresearchgate.net The stability of this protein-ligand complex is maintained through various interactions, including hydrophobic interactions and hydrogen bonds. researchgate.netnih.gov

The docking studies revealed favorable binding energies for Mulberrofuran G within the tyrosinase active site, which is consistent with the experimental kinetic data. dntb.gov.ua The analysis of these binding dynamics helps to explain the potent competitive inhibition observed and provides a molecular basis for the structure-activity relationships within this family of compounds. mdpi.comnih.gov

Cellular and Molecular Anti-inflammatory Pathways

Compounds from the Morus species, the source of mulberrofurans, are known for their anti-inflammatory properties. researchgate.netfrontiersin.org Research on related compounds and extracts suggests that their anti-inflammatory effects are mediated through the modulation of key signaling pathways involved in the inflammatory response.

For instance, Mulberrofuran K, another related compound, has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and various cytokines including IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Mechanistically, this suppression is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov

Modulation of Intracellular Signaling Cascades (e.g., NF-κB Pathway)

Intracellular signaling cascades are complex networks that translate external stimuli into specific cellular responses, such as proliferation, inflammation, and apoptosis. mesoscale.comresearchgate.net A pivotal pathway in the inflammatory process is the Nuclear Factor-kappa B (NF-κB) signaling cascade. nih.gov Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. wikipedia.org This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). spandidos-publications.comspringermedizin.de

While direct studies pinpointing the specific interaction of this compound with the NF-κB pathway are limited, extensive research on other compounds isolated from Morus species provides significant insights. Structurally related compounds, such as moracin O and P, have been identified as potent inhibitors of NF-κB activation. spandidos-publications.comresearchgate.net Research on Mulberrofuran K, another related compound, demonstrated its ability to inhibit the transcriptional activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This body of evidence suggests that a likely mechanism for the anti-inflammatory effects of compounds from the Morus genus, potentially including this compound, is the negative regulation of the NF-κB signaling pathway.

Table 1: Effects of Compounds Related to this compound on NF-κB Signaling

| Compound | Cell Line | Stimulant | Observed Effect on NF-κB Pathway | Reference |

|---|---|---|---|---|

| Moracin O & P | Human HaCaT keratinocytes | TRAIL | Protected against cell damage by targeting the NF-κB pathway. | spandidos-publications.com |

| Mulberrofuran K | RAW 264.7 macrophages | LPS | Inhibited transcriptional activation of NF-κB. | nih.gov |

| MRBE * | RAW 264.7 macrophages | LPS | Exerted anti-inflammatory effect by inhibiting NF-κB activation. | springermedizin.de |

*Mulberry Root Bark Extract, containing various mulberrofurans and other active compounds.

Regulation of Inflammatory Mediator Production

The inflammatory response is characterized by the production of a host of chemical mediators that orchestrate the process. These include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as other molecules like nitric oxide (NO) and prostaglandins, produced by the enzymes iNOS and COX-2, respectively. springermedizin.de Overproduction of these mediators can lead to chronic inflammation and associated diseases. springermedizin.de

The ability of this compound and its analogues to modulate these inflammatory mediators is a key area of investigation. Studies on related compounds provide compelling evidence for this regulatory role. For instance, Mulberrofuran K was shown to suppress the production of NO, TNF-α, IL-1β, and IL-6 in a concentration-dependent manner in stimulated macrophages. nih.gov This suppression was linked to the downregulation of iNOS and COX-2 protein expression. nih.gov Similarly, various flavonoids and 2-arylbenzofurans isolated from Morus species have demonstrated significant inhibition of pro-inflammatory cytokine secretion, such as TNF-α and IL-1β. researchgate.net These findings strongly suggest that compounds from this class, including this compound, can effectively regulate the production of key inflammatory mediators, primarily through the inhibition of pathways like NF-κB that control their gene expression.

Table 2: Regulation of Inflammatory Mediators by Related Morus Compounds

| Compound/Extract | Cell Line | Effect | Reference |

|---|---|---|---|

| Mulberrofuran K | RAW 264.7 | Suppressed production of NO, TNF-α, IL-1β, IL-6; Inhibited iNOS and COX-2 expression. | nih.gov |

| Selected Prenylated Flavonoids | THP-1 macrophages | Down-regulated TNF-α and IL-1β secretion. | researchgate.net |

| α‑rhamnrtin‑3‑α‑rhamnoside * | RAW 264.7 | Reduced production of IL-1β and IL-6. | spandidos-publications.com |

*A flavonoid glycoside, studied in the context of pathways also modulated by mulberrofurans.

Oxidative Stress Regulation Mechanisms

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. mdpi.comnih.gov ROS, such as superoxide (B77818) radicals (O₂•−) and hydroxyl radicals (•OH), can damage vital cellular components like DNA, lipids, and proteins. nih.govnih.gov

Engagement with Endogenous Antioxidant Enzyme Systems

Aerobic organisms possess a sophisticated endogenous antioxidant defense network to neutralize ROS. mdpi.com This network includes enzymes such as superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide (H₂O₂), and catalase (CAT), which then breaks down H₂O₂ into water and oxygen. cabidigitallibrary.orgglobalresearchonline.net The expression of these and other protective enzymes is largely regulated by the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway. nih.govnih.gov Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, initiating the transcription of antioxidant genes. nih.govfrontiersin.org

While direct studies on this compound's ability to activate the Nrf2 pathway or specifically enhance SOD or CAT activity are not prominent, many phenolic compounds are known to exert their antioxidant effects by activating this very pathway. frontiersin.org This indirect mechanism, by boosting the cell's own defense systems, is a critical aspect of oxidative stress regulation.

Direct Scavenging of Reactive Oxygen Species

In addition to bolstering endogenous defenses, many compounds can neutralize free radicals directly. This direct scavenging activity is often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. nih.govmdpi.com In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change that can be measured spectrophotometrically. nih.gov

This compound has been directly evaluated for its antioxidant capabilities. One study assessed its activity in a Fe²⁺/cysteine-induced microsomal lipid peroxidation assay, demonstrating its capacity to protect lipids from oxidative damage. researchgate.net Furthermore, extracts from Morus species, rich in compounds like this compound, consistently show strong radical scavenging activity against DPPH and superoxide radicals. researchgate.net This indicates that this compound possesses the chemical structure necessary to directly interact with and neutralize harmful reactive oxygen species.

Table 3: Antioxidant and Radical Scavenging Activity of this compound and Related Compounds

| Compound/Extract | Assay | Result | Reference |

|---|---|---|---|

| This compound | Fe²⁺/cysteine-induced microsomal lipid peroxidation | Showed antioxidant activity. | researchgate.net |

| Mulberry Cake Extract | DPPH and superoxide scavenging | Demonstrated strong scavenging activities. | researchgate.net |

| Morus Compounds (general) | Peroxynitrite (ONOO⁻) scavenging | Several compounds, including this compound, were evaluated for scavenging activity. | researchgate.netresearchgate.net |

| Ficus religiosa Extract * | DPPH radical scavenging | Showed significant antioxidant capacity. | mdpi.com |

*Illustrates the common DPPH assay method used for plant-derived antioxidants.

Apoptotic Pathway Modulation

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells. nih.gov This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, primarily belonging to the Bcl-2 family. nih.gov Dysregulation of apoptosis is a hallmark of many diseases, including cancer.

Influence on Pro-apoptotic and Anti-apoptotic Protein Expression

The intrinsic, or mitochondrial, pathway of apoptosis is governed by the interplay of Bcl-2 family proteins. Pro-apoptotic members, such as Bax and Bak, promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis. nih.gov This action is counteracted by anti-apoptotic proteins like Bcl-2 and Bcl-xL, which prevent mitochondrial permeabilization and inhibit cell death. spandidos-publications.comnih.gov

There is a lack of direct research on the effects of this compound on specific apoptotic proteins. However, studies on its close structural analogues from Morus alba provide a clear indication of its potential mechanisms. Mulberrofuran G has been shown to induce apoptotic cell death in human leukemia cells. nih.gov In lung cancer cells, another related compound, Albanol B, was found to induce apoptosis and was associated with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio in favor of apoptosis is a common mechanism for anticancer compounds. scispace.com These findings strongly suggest that this compound likely shares the ability to modulate the expression of key pro- and anti-apoptotic proteins, thereby influencing a cell's decision to undergo programmed cell death.

Table 4: Modulation of Apoptotic Proteins by Related Morus Compounds

| Compound | Cell Line | Effect on Apoptotic Proteins | Outcome | Reference |

|---|---|---|---|---|

| Albanol B | A549 lung cancer | Down-regulation of Bcl-2 expression. | Induced apoptosis. | nih.gov |

| Mulberrofuran G | HL-60 leukemia | Activated mitochondrial pathway. | Induced apoptotic cell death. | nih.gov |

| Sohakuhi Extract * | HaCaT keratinocytes | Upregulated anti-apoptotic proteins Bcl-xL and Bcl-2. | Protected against TRAIL-induced damage. | spandidos-publications.com |

*In a non-cancer context, showing protective modulation of the same proteins.

Impact on Mitochondrial Membrane Potential and Caspase Activation

Currently, there is a lack of specific research in the available scientific literature detailing the direct impact of this compound on mitochondrial membrane potential and the activation of caspases. The intrinsic pathway of apoptosis, a form of programmed cell death, is critically dependent on the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors like cytochrome c. nih.govnih.gov This release triggers the formation of the apoptosome and activates a cascade of enzymes called caspases (such as caspase-9 and caspase-3), which execute the dismantling of the cell. nih.govwikipedia.org

While some related compounds from Morus species, such as Mulberrofuran G, have been reported to induce apoptosis through the mitochondrial pathway, similar studies explicitly investigating this compound's role in this process have not been identified. tandfonline.com Therefore, no data is available to confirm whether this compound causes a loss of mitochondrial membrane potential or leads to caspase activation.

Antimicrobial Mechanisms of Action

This compound has been identified as having antimicrobial properties. ontosight.ai However, comprehensive studies elucidating its specific mechanisms of action against various pathogens are not yet available.

The precise bacterial and fungal cellular targets of this compound have not been fully characterized in the existing literature. General antimicrobial mechanisms for natural compounds can include inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of nucleic acid or protein synthesis, or interference with key metabolic pathways. umn.edumdpi.com

For instance, other compounds isolated from Morus species have shown specific modes of action; moracin C, a 2-arylbenzofuran like this compound, has been found to inhibit the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis. researchgate.net However, it remains undetermined if this compound shares this or other mechanisms. Research has not yet specified its interactions with bacterial targets such as cell wall enzymes, ribosomes, or DNA gyrase, or with fungal targets like ergosterol (B1671047) or chitin (B13524) synthase. ebsco.comnih.gov

This compound has demonstrated antiplasmodial activity against drug-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. rjptonline.orgscispace.com Flavonoids as a class are known to potentially inhibit parasite growth through several mechanisms, including the inhibition of fatty acid biosynthesis (FAS-II pathway), which is essential for the parasite but absent in humans. rjptonline.org

Despite the observed antiplasmodial effect of this compound, specific studies identifying its precise molecular target within the parasite are lacking. There is no direct evidence to confirm that it acts by inhibiting fatty acid biosynthesis or any other specific plasmodial pathway. Therefore, while its potential as an antimalarial agent is noted, its mechanism of action remains an area for future investigation.

Structure Activity Relationship Sar Studies of Mulberrofuran F and Derivatives

Correlating Specific Structural Motifs with Observed Biological Activities

The biological activity of Mulberrofuran F and its derivatives is intrinsically linked to their unique and complex structural motifs. These molecules are generally characterized by a 2-arylbenzofuran core that undergoes a Diels-Alder reaction with a prenylated chalcone (B49325), resulting in an intricate polycyclic system. mdpi.com The nature and positioning of various substituents, such as hydroxyl and prenyl groups, on this scaffold are critical determinants of their biological function. nih.gov

For instance, studies on closely related compounds provide insight into the structural requirements for specific activities. Mulberrofuran G, an isomer of this compound, has been shown to inhibit the DNA replication of the hepatitis B virus (HBV) with an IC₅₀ value of 3.99 μM. researchgate.net Another study investigating the tyrosinase inhibitory activity of Mulberrofuran G and related benzofuran (B130515) flavonoids identified the methyl cyclohexene (B86901) ring moiety as a key feature for this bioactivity. mdpi.com This compound displayed significantly higher inhibition of L-tyrosine oxidation (IC₅₀ = 6.35 ± 0.45 µM) compared to the standard inhibitor, kojic acid (IC₅₀ = 36.0 µM). mdpi.com

Table 1: Biological Activities of Mulberrofuran Isomers and Related Compounds

| Compound | Biological Activity | Key Structural Motif/Finding | IC₅₀ Value | Source |

|---|---|---|---|---|

| Mulberrofuran G | Anti-Hepatitis B Virus (HBV) | Inhibition of HBV DNA replication | 3.99 μM | researchgate.net |

| Mulberrofuran G | Tyrosinase Inhibition | Methyl cyclohexene ring moiety implicated in activity. | 6.35 ± 0.45 µM | mdpi.com |

| Prenylated Flavonoids (General) | General Bioactivity | Hydroxyl groups improve activity; methoxy (B1213986) groups decrease it. | N/A | nih.gov |

Application of Computational Chemistry and Molecular Docking in SAR Analysis

Computational chemistry and molecular docking are indispensable tools in modern drug discovery, allowing for the prediction and analysis of interactions between small molecules and their biological targets at an atomic level. sarjournal.com These methods are particularly valuable in SAR studies for elucidating binding modes, predicting binding affinities, and rationalizing observed biological activities, thereby guiding the synthesis of more effective derivatives.

Molecular docking studies have been instrumental in understanding the therapeutic potential of this compound and its isomers. In a notable in silico study, This compound was identified as a promising inhibitor of the 2-O'-ribose methyltransferase (2′-O-MTase) of SARS-CoV-2, a key enzyme in the viral RNA capping machinery. nih.gov It emerged as the top-ranked phytocompound with a strong binding affinity of -10.7 Kcal/mol to the SARS-CoV-2 enzyme. nih.gov

Extensive computational analyses have also been performed on its close isomer, Mulberrofuran G, against various therapeutic targets:

Tyrosinase: Molecular docking simulations were used to understand the competitive inhibition mechanism of Mulberrofuran G. The simulations showed favorable binding energies with amino acid residues within the enzyme's active site. mdpi.com

SARS-CoV-2 Spike Protein: In silico modeling, alongside biophysical assays, revealed that Mulberrofuran G has a high affinity for both the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor, effectively blocking their interaction, which is the first step in viral infection. researchgate.net

Aromatase (CYP19A1): In a study employing deep learning docking simulations, Mulberrofuran G was analyzed for its interaction with human placental aromatase, yielding a predicted binding affinity of -9.62 kcal/mol. researchgate.net

These computational studies provide a detailed molecular-level understanding of how these compounds interact with their targets, reinforcing their potential as leads for drug development. sarjournal.com

Table 2: Summary of Computational Studies on this compound and G

| Compound | Target Protein | Computational Method | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|---|

| This compound | SARS-CoV-2 2′-O-MTase | Molecular Docking | -10.7 | nih.gov |

| Mulberrofuran G | Tyrosinase | Molecular Docking (AutoDock 4.2) | Favorable Binding Energy (Value not specified) | mdpi.com |

| Mulberrofuran G | SARS-CoV-2 Spike Protein & ACE2 | In silico Modeling | High Affinity (Value not specified) | researchgate.net |

| Mulberrofuran G | Aromatase (CYP19A1) | Deep Learning Docking (Gnina) | -9.62 | researchgate.net |

| This compound | SARS-CoV 2′-O-MTase | Molecular Docking | -9.2 | nih.gov |

| This compound | MERS-CoV 2′-O-MTase | Molecular Docking | -8.7 | nih.gov |

Identification of Key Pharmacophoric Features and Binding Epitopes

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Identifying these features—such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings—and the corresponding binding epitopes on the target protein is a primary goal of SAR analysis. nih.govnih.gov

For This compound , in silico analysis against coronaviral 2′-O-MTase enzymes revealed critical binding interactions. The study showed that this compound interacts strongly with the conserved KDKE tetrad (Lys-Asp-Lys-Glu) within the substrate-binding pocket of the enzyme. nih.gov This interaction with catalytically important residues is a key pharmacophoric feature, explaining its potent inhibitory potential. nih.gov

Similarly, detailed analyses of Mulberrofuran G have elucidated its binding modes with other targets. Molecular docking of Mulberrofuran G into the active site of mushroom tyrosinase indicated interactions with catalytic residues, consistent with its competitive inhibition mechanism. mdpi.com In its role preventing viral entry, Mulberrofuran G was found to bind with high affinity not only to the ACE2 receptor but also to the spike protein of SARS-CoV-2, suggesting a multi-target mechanism that disrupts this critical protein-protein interaction. researchgate.net The ability to form specific hydrogen bonds and engage in hydrophobic interactions within these binding sites constitutes the key pharmacophoric profile of these molecules. mdpi.com

Table 3: Identified Pharmacophores and Binding Epitopes

| Compound | Target Protein | Key Pharmacophoric Features / Binding Epitope | Source |

|---|---|---|---|

| This compound | Coronavirus 2′-O-MTase | Strong interaction with the conserved KDKE tetrad in the substrate binding pocket. | nih.gov |

| Mulberrofuran G | Mushroom Tyrosinase | Interaction with amino acid residues of the active site. | mdpi.com |

| Mulberrofuran G | SARS-CoV-2 Spike Protein & ACE2 Receptor | High-affinity binding to both proteins, blocking their interaction. | researchgate.net |

Chemical Derivatization and Analogue Development for Enhanced Bioactivity

Design and Synthesis of Chemically Modified Mulberrofuran F Derivatives

The synthesis of derivatives based on the this compound scaffold involves intricate chemical strategies aimed at modifying specific functional groups or altering the core structure to probe structure-activity relationships (SAR). This compound is a ketalized Diels-Alder adduct, biogenetically related to compounds like Mulberrofuran C and chalcomoracin (B1204337). mdpi.com Its synthesis and derivatization are therefore closely linked to the strategies developed for other mulberry-derived Diels-Alder adducts and 2-arylbenzofurans.

Key synthetic strategies for creating analogues include:

Diels-Alder Reaction: The core cyclohexene (B86901) scaffold of this compound and related compounds is formed via a [4+2] cycloaddition reaction. mdpi.com The total synthesis of the methyl ether derivatives of related compounds like mulberrofuran C has been achieved through a thermal [4+2]-cycloaddition between a chalcone (B49325) (dienophile) and a dehydroprenyl diene. researchgate.net The regioselectivity and success of this reaction are highly dependent on the substitution pattern of the reactants. For instance, studies have shown that a free hydroxyl group at the 2'-position of the chalcone is crucial for the reaction to proceed efficiently, as it forms a hydrogen bond with the carbonyl oxygen, thereby activating the dienophile. mdpi.com

Cross-Coupling Reactions: Modern cross-coupling reactions are instrumental in constructing the 2-arylbenzofuran moiety, a key component of the this compound structure. The synthesis of related natural products often employs Suzuki and Sonogashira couplings. mdpi.comresearchgate.net For example, a proposed retrosynthesis of mulberrofuran C heptamethyl ether involves a Suzuki cross-coupling to connect a boronate and an iodide, followed by a Sonogashira coupling to construct the benzofuran (B130515) scaffold itself. mdpi.com

Cyclization Strategies: The formation of the benzofuran ring system can be achieved through various intramolecular cyclization methods. These include palladium-catalyzed oxidative cyclization of 2-hydroxystilbenes or copper-catalyzed cyclization of 2-(2,2-dibromovinyl)-phenols. mdpi.com These methods provide versatile routes to functionalized 2-arylbenzofuran intermediates that can be further elaborated into complex structures resembling this compound.

Modification of Peripheral Groups: The design of derivatives often focuses on altering the peripheral substituents, such as hydroxyl and prenyl groups, which are known to play significant roles in biological activity. mdpi.comnih.gov Modifications can include methylation, acylation, or the introduction of different alkyl or aryl groups to explore their impact on potency, selectivity, and pharmacokinetic properties.

The synthesis of these derivatives allows for a systematic exploration of the chemical space around the this compound core, aiming to identify modifications that enhance desired biological effects while potentially reducing off-target activities.

Evaluation of Modified Analogues for Improved Potency and Selectivity

Once synthesized, the modified analogues of this compound undergo rigorous biological evaluation to determine if the chemical changes have led to improved potency and selectivity. This process typically involves in vitro assays against specific molecular targets, such as enzymes or receptors. The evaluation of structurally related 2-arylbenzofurans provides a clear framework for how these assessments are conducted and what can be learned from them.

Case Study: Cholinesterase Inhibition A study on benzofuran derivatives isolated from Morus species evaluated their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com The findings highlight the sensitivity of bioactivity to structural modifications:

Potency: Cathafuran C, a di-prenylated analogue with a cyclized isopentenyl group, showed potent inhibition of BChE with an IC₅₀ value of 2.6 μM. In contrast, analogues without this cyclization, such as Mulberrofuran V (IC₅₀ = 27.1 μM) and Mulberrofuran N (IC₅₀ = 32.8 μM), were significantly less potent. mdpi.com This suggests that the rigid, cyclized prenyl group is crucial for strong enzyme inhibition. mdpi.com

Selectivity: The study also revealed high selectivity. Cathafuran C was highly selective for BChE, with a selectivity index (AChE IC₅₀/BChE IC₅₀ ratio) of over 38. mdpi.com Most other tested 2-arylbenzofuran derivatives were also more potent against BChE than AChE. mdpi.com

Case Study: PTP1B Inhibition Another study investigated 2-arylbenzofuran analogues as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes. All tested compounds showed potent inhibitory activity, with IC₅₀ values ranging from 3.11 to 53.47 µM. nih.gov

Structure-Activity Relationship (SAR): The most potent compound was Mulberrofuran D2 (IC₅₀ = 3.11 μM). The study illustrated the importance of the prenyl/geranyl groups and the resorcinol (B1680541) scaffold for inhibitory activity. nih.gov These findings support the idea that 2-arylbenzofuran analogues are a promising class of PTP1B inhibitors and provide a basis for designing more effective therapeutic agents. nih.gov

The data from these evaluations are crucial for establishing SAR, which guides the next cycle of derivative design and synthesis.

Table 1: Bioactivity of Mulberrofuran Analogues Against Various Enzyme Targets

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Cathafuran C | BChE | 2.6 | mdpi.com |

| Mulberrofuran V | BChE | 27.1 | mdpi.com |

| Mulberrofuran N | BChE | 32.8 | mdpi.com |

| Moracin M | BChE | 38.08 | mdpi.com |

| Mulberrofuran D2 | PTP1B | 3.11 | nih.gov |

| Mulberrofuran D | PTP1B | >3.11 (less active than MD2) | nih.gov |

| Morusalfuran B | PTP1B | >3.11 (less active than MD2) | nih.gov |

| Sanggenofuran A | PTP1B | <53.47 (lowest activity) | nih.gov |

| Mulberrofuran H | PTP1B | 53.47 | nih.gov |

Strategies for Diversity-Oriented Synthesis of this compound Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate libraries of structurally diverse small molecules. beilstein-journals.org Applying DOS principles to the this compound scaffold can rapidly produce a wide range of novel analogues for high-throughput screening and the discovery of new biological functions. The goal of DOS is to explore chemical space broadly by varying the molecular skeleton itself, not just the peripheral functional groups. beilstein-journals.org

Key DOS strategies applicable to the this compound scaffold include:

Build/Couple/Pair (B/C/P) Algorithm: This is a common DOS strategy where simple building blocks are first synthesized ("build"), then joined together using a common reaction ("couple"), and finally subjected to various scaffold-defining reactions ("pair"). cam.ac.uknih.gov For a this compound-based library, this could involve synthesizing various chalcone and dehydroprenyl diene building blocks, coupling them, and then inducing different types of cyclizations (e.g., Diels-Alder, intramolecular Heck, etc.) to create a diverse set of core scaffolds.

Multidimensional Coupling: This advanced B/C/P strategy increases diversity by using different types of linking reactions in the "couple" phase. cam.ac.uk This not only varies the building blocks but also the chemical nature of the linkage between them, leading to a greater diversity of linear precursors and, consequently, a wider array of final scaffolds. cam.ac.uknih.gov

Two-Directional Synthesis: This approach involves elaborating a simple starting material in two opposite directions. beilstein-journals.org This method is highly efficient for creating complex, often symmetrical, linear precursors that can then be "folded" into complex polycyclic architectures through cascade reactions. This strategy is particularly well-suited for rapidly generating complex natural-product-like scaffolds. beilstein-journals.org

The application of DOS to the 2-arylbenzofuran class has been demonstrated in the synthesis of Moracin F, which utilized a sequence of Sonogashira and Suzuki couplings followed by cyclization. researchgate.net By combining various building blocks and cyclization strategies, a library of compounds based on the fundamental this compound architecture can be systematically generated, providing a rich source of novel molecules for discovering future therapeutics.

Table of Mentioned Chemical Compounds

Advanced Analytical Methodologies in Mulberrofuran F Research

High-Resolution Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

The precise determination of Mulberrofuran F's chemical structure and its quantification in various samples are foundational to its research. High-resolution spectroscopic methods are indispensable tools for these tasks. clariant.com

Structural Elucidation:

The elucidation of the complex molecular architecture of this compound is achieved through a combination of powerful spectroscopic techniques. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D experiments, provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. researchgate.netclockss.org For instance, the ¹H NMR spectrum reveals the chemical environment of each proton, while the ¹³C NMR spectrum provides insights into the carbon skeleton. clockss.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish correlations between different nuclei, ultimately allowing for the complete assembly of the molecular structure. researchgate.net

High-resolution mass spectrometry (HRMS) is another critical tool, which, often coupled with chromatographic separation, provides the exact molecular weight and elemental composition of this compound. clariant.comresearchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further clues to the compound's structure by revealing how the molecule breaks apart. researchgate.net

Quantitative Analysis:

Once the structure of this compound is confirmed, spectroscopic methods are utilized for its quantitative analysis in various matrices, such as plant extracts. mdpi.comnih.gov Techniques like UV-Vis spectroscopy can be employed for quantification, based on the principle that the absorbance of light is directly proportional to the concentration of the compound in a solution. nih.gov Furthermore, quantitative NMR (qNMR) offers a highly accurate method for determining the concentration of a compound without the need for an identical standard, by comparing the integral of a specific signal of the analyte to that of a known amount of an internal standard. clariant.com Raman spectroscopy also presents a viable option for the rapid and non-destructive quantitative analysis of both liquid and solid samples. horiba.com

Advanced Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatography is a fundamental separation technique essential for isolating this compound and assessing its purity, as well as for analyzing its presence in complex mixtures like those derived from medicinal plants. du.edu.egunite.itchromtech.com

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. torontech.comnih.govmedicinescience.org By employing a suitable stationary phase (e.g., a C18 column in reversed-phase chromatography) and a mobile phase, HPLC can effectively separate this compound from any impurities. torontech.comspringermedizin.de The purity is typically assessed by analyzing the resulting chromatogram, where a single, sharp, and symmetrical peak indicates a high degree of purity. torontech.com Diode-array detection (DAD) can be used in conjunction with HPLC to analyze the UV spectrum across the entire peak, ensuring its spectral homogeneity and thus confirming its purity. torontech.com

Complex Mixture Analysis:

Natural sources of this compound, such as the root bark of Morus species, contain a multitude of other compounds. clockss.orgresearchgate.net Advanced chromatographic techniques are vital for the separation and analysis of this compound from these intricate matrices. unite.itchromatographyonline.com Techniques like High-Performance Thin-Layer Chromatography (HPTLC) can be used for the rapid screening and fingerprinting of plant extracts, allowing for the initial identification of samples containing this compound. researchgate.net For more detailed analysis and isolation, preparative HPLC is often employed to obtain pure this compound from the crude extract. du.edu.eg The combination of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful approach, as it couples the separation power of LC with the sensitive and specific detection capabilities of MS, enabling the confident identification and quantification of this compound even in very complex mixtures. researchgate.net

Integration of Computational Chemistry and Molecular Dynamics Simulations in Mechanistic Studies

To gain deeper insights into the behavior and interactions of this compound at the molecular level, researchers increasingly turn to computational methods. wikipedia.org These in silico approaches complement experimental data and provide a powerful platform for studying reaction mechanisms and molecular interactions.

Computational Chemistry:

Computational chemistry employs the principles of theoretical chemistry, implemented in computer programs, to calculate the structures and properties of molecules. wikipedia.org Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound, providing insights into its reactivity and spectroscopic properties. wikipedia.orghelsinki.fi These calculations can help to predict and understand the outcomes of chemical reactions involving this compound and can be used to corroborate experimentally determined structures. wikipedia.org

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net In the context of this compound research, MD simulations can be used to investigate its interactions with biological targets, such as proteins or enzymes. researchgate.netnih.gov By simulating the dynamic behavior of the this compound-target complex, researchers can identify key interacting amino acid residues and understand the stability of the binding. nih.gov For example, simulations have been used to study the interaction of this compound with the SARS-CoV-2 2′-O-ribose methyltransferase, revealing strong interactions with the enzyme's catalytic site. nih.gov Such studies are invaluable for understanding the potential mechanisms of action of this compound and for guiding the design of future experiments. nih.govtums.ac.irmdpi.com

Future Research Trajectories and Translational Potential of Mulberrofuran F

Elucidation of Currently Unexplored Mechanistic Pathways

Initial studies have indicated that Mulberrofuran F and related compounds possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai However, the precise molecular mechanisms underpinning these actions remain largely uncharacterized. ontosight.ai Future research must move beyond preliminary screening to identify the specific signaling pathways and molecular targets modulated by this compound.

A critical avenue of investigation is the compound's potential in neuroprotection. Structurally similar 2-arylbenzofurans from Morus alba have demonstrated inhibitory activity against key enzymes implicated in Alzheimer's disease, such as cholinesterases (AChE and BChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen (B147801) synthase kinase-3β (GSK-3β). weebly.comresearchgate.net It would be valuable to explore if this compound acts on these targets or other neuro-relevant pathways, such as those involving oxidative stress or neuroinflammation. researchgate.net Furthermore, while general anti-inflammatory properties are noted, the specific cascades involved (e.g., NF-κB, MAPK, or JAK/STAT signaling) are unknown and warrant detailed investigation. rsc.org Similarly, its reported hypotensive effects necessitate studies to identify its role in regulating vascular tone, potentially through actions on ion channels or endothelial function. ucf.eduresearchtrend.net

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The structural complexity of this compound, a ketalized Diels-Alder adduct, presents significant synthetic challenges. nih.gov While total syntheses of related compounds like Mulberrofuran C and other mulberry adducts have been achieved, developing efficient and stereoselective routes to this compound and its analogues is a key objective for future work. ucf.edunih.gov The biomimetic [4+2] cycloaddition is a cornerstone of these syntheses. nih.gov

Future synthetic strategies should focus on two main areas:

Diversity-Oriented Synthesis: Leveraging the core Diels-Alder reaction, researchers can develop a library of complex analogues by designing and synthesizing novel diene and dienophile precursors. nih.gov This would involve modifying the benzofuran (B130515) and chalcone-like moieties to introduce a wide range of functional groups, altering properties like solubility, bioavailability, and target affinity. Methodologies like Suzuki and Sonogashira couplings, already used for simpler benzofurans, could be adapted for this purpose. nih.gov

Stereoselective Synthesis: The multiple chiral centers in this compound make controlling its stereochemistry paramount. ontosight.ai Future work could explore advanced catalytic methods, including chiral Lewis acids or organocatalysts, to control the outcome of the Diels-Alder cycloaddition. nih.gov Furthermore, chemoenzymatic approaches using specialized enzymes, which have shown promise in controlling endo/exo selectivity in other Diels-Alder reactions, could provide a powerful tool for the asymmetric synthesis of this compound analogues. nih.gov

Utilization of Advanced Preclinical Models for Mechanistic Validation

To translate the potential of this compound into tangible applications, its biological activities must be validated in advanced preclinical models that more accurately mimic human physiology and disease states. While initial anti-inflammatory effects have been studied in macrophage cell lines like RAW 264.7, future work should progress to in vivo models of chronic inflammatory diseases, such as arthritis or inflammatory bowel disease. nih.gov

For neuroprotective applications, research should move beyond simple neuronal cell lines. weebly.com Advanced models could include:

Organ-on-a-chip technology: Microfluidic devices that replicate the neurovascular unit or specific brain regions would allow for the study of this compound's effects on neuronal health, inflammation, and blood-brain barrier integrity in a dynamic, human-relevant system.

Transgenic animal models: Utilizing mouse models that are genetically programmed to develop pathologies similar to Alzheimer's or Parkinson's disease would be crucial for validating the compound's therapeutic efficacy in a complex, living organism. weebly.com

3D organoid cultures: Brain organoids derived from human induced pluripotent stem cells can provide unparalleled insight into the compound's effects on human brain cell development, connectivity, and disease pathology.

These advanced models will be indispensable for validating mechanisms of action and providing the robust data necessary for any future clinical consideration.

Integration of Omics Data for Systems-Level Understanding of this compound Effects

To fully comprehend the biological impact of this compound, a holistic, systems-level approach is required. thieme-connect.com Integrating multiple "omics" datasets—such as transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—can reveal the global cellular response to the compound, moving beyond the limitations of single-target investigations. nih.govresearchgate.net

A proposed future research strategy would involve treating relevant cell or advanced preclinical models with this compound and subsequently performing a multi-omics analysis. rsc.org This approach would:

Identify Comprehensive Molecular Fingerprints: Generate a complete catalogue of the genes, proteins, and metabolites whose levels are altered by the compound. researchgate.net

Uncover Novel Pathways: Use bioinformatics and network biology to map these changes onto cellular pathways, potentially uncovering unexpected mechanisms of action or off-target effects. nih.gov

Build Predictive Models: Create computational models that describe the dynamic interactions within the biological system in response to this compound, helping to predict its effects across different biological contexts. thieme-connect.com

This systems biology approach promises to transform our understanding from a simple cause-and-effect relationship to a comprehensive network view of the compound's influence, accelerating the identification of its therapeutic potential and mechanism. thieme-connect.comnih.gov

Exploration of this compound's Role in Advanced Materials Science and Biorefining Applications

The unique chemical structure of this compound suggests potential applications beyond pharmacology, in the realms of materials science and biorefining.

Advanced Materials:

Polymer Science: The benzofuran moiety within this compound is a known building block for polymers with high thermal stability and transparency, suitable for applications in organic electronics. ontosight.aithieme-connect.comacs.org Future research could explore the use of this compound or its derivatives as monomers or cross-linking agents to create novel polymers with unique properties conferred by its complex, polycyclic structure. researchgate.net

Responsive Materials: As a Diels-Alder adduct, the core scaffold of this compound is intriguing. The Diels-Alder reaction can be reversible (a "retro-Diels-Alder" reaction), a property exploited to create stimuli-responsive materials for applications in drug delivery or self-healing polymers. ucf.edunih.govnih.gov Investigating the conditions under which this compound might undergo a retro-reaction could open pathways to new smart materials.

Functional Nanomaterials: Polyphenols are used to create functional materials, such as nanoparticles formed through self-assembly with metal ions, which have applications in catalysis and biomedicine. rsc.orgacs.org The multiple phenolic hydroxyl groups on the this compound structure could be exploited for similar purposes, creating novel nanomaterials with tailored properties. rsc.org

Biorefining:

High-Value Phytochemical Extraction: The bark of the Morus tree is often considered agricultural waste. A biorefinery approach would aim for the complete valorization of this biomass. unimib.it this compound, as a complex and potentially bioactive compound, could be targeted as a high-value product to be extracted from mulberry bark or other waste streams. nih.govmdpi.com

Cascading Valorization: Within an integrated biorefinery model, after the high-value extraction of polyphenols like this compound, the remaining lignocellulosic biomass could be processed to produce other valuable products, such as biofuels (e.g., bioethanol), platform chemicals, or animal feed, creating a zero-waste, circular bioeconomy. researchgate.netresearchtrend.netunimib.itx-mol.net

Q & A

Q. What methodologies are recommended for the structural elucidation of Mulberrofuran F?

this compound’s structure is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry (MS) to analyze its molecular weight and fragmentation patterns. X-ray crystallography may further resolve stereochemistry for novel derivatives. For example, studies on related compounds like mulberrofuran B used ¹H-¹H COSY and HMBC correlations to assign proton and carbon signals . Methodological tip: Cross-validate spectral data with computational tools (e.g., DFT calculations) to resolve ambiguities in complex diastereomers.

Q. How is this compound synthesized from precursor compounds?

this compound is biosynthetically derived via Diels–Alder reactions in Morus species. In vitro synthesis involves acid-catalyzed cyclization of precursors like chalcomoracin (1), releasing H₂O to form this compound (21) and its isomer Mulberrofuran G (22) . Experimental design: Optimize reaction conditions (e.g., pH, temperature) using kinetic studies to maximize yield and minimize byproducts.

Q. What in vitro models are used to assess this compound’s bioactivity?

Common models include:

- Antioxidant activity : DPPH/ABTS radical scavenging assays, ROS inhibition in t-BHP-stressed cells (EC₅₀ values reported for related compounds like Mulberrofuran C: 0.41 ± 0.48 µM) .

- Antiviral activity : HBV DNA replication inhibition (IC₅₀ = 3.99 µM for Mulberrofuran G) .

- Enzyme inhibition : α-glucosidase/PTP1B assays to study antidiabetic potential .

Advanced Research Questions

Q. How do contradictory findings on this compound’s antidiabetic mechanisms arise, and how can they be resolved?

Contradiction example: Mulberrofuran Y (structurally similar to F) showed hypoglycemic effects in in ovo models but no PPARγ agonism or GLUT4 translocation, unlike diplacone . Resolution strategies:

- Compare in vitro (cell lines) vs. in vivo (animal models) responses to isolate tissue-specific effects.

- Use siRNA knockdown or CRISPR-edited models to confirm target specificity.

- Conduct metabolomics to identify off-target pathways influencing glucose metabolism.

Q. What experimental designs optimize the isolation of this compound from plant matrices?

- Extraction : Use ethanol or methanol with ultrasound-assisted extraction (UAE) to enhance yield.

- Purification : Combine column chromatography (silica gel, Sephadex LH-20) and HPLC with UV detection (254–280 nm). For quantification, calibrate HPLC using reference standards (e.g., linearity range: 0.01–0.33 mg/mL) .

- Validation : Perform LC-MS/MS to confirm purity (>99.5%) and exclude co-eluting isomers like mulberrofuran G .

Q. How can researchers address variability in antioxidant activity across studies?

Variability often stems from differences in:

- Plant sources : Genetic diversity in Morus alba varieties impacts secondary metabolite levels .

- Assay conditions : Standardize protocols (e.g., DPPH concentration, incubation time) and normalize activity to compound concentration (e.g., % inhibition vs. µg/mL).

- Statistical analysis : Use Pearson correlation (e.g., r = 0.89 between morusin content and antioxidant activity) to quantify relationships .

Data Contradiction Analysis Table

Methodological Recommendations

- For mechanistic studies : Combine omics (transcriptomics/proteomics) with phenotypic assays to map signaling pathways (e.g., NOX4/ROS in ischemic injury ).

- For synthesis : Employ microfluidic reactors to control reaction kinetics and improve stereoselectivity .

- For data validation : Replicate findings across ≥3 independent labs using standardized protocols (e.g., NIH Rigor Guidelines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products